molecular formula C18H29NO B1437985 N-Butyl-4-(2-cyclohexylethoxy)aniline CAS No. 1040693-28-4

N-Butyl-4-(2-cyclohexylethoxy)aniline

Cat. No.: B1437985
CAS No.: 1040693-28-4
M. Wt: 275.4 g/mol
InChI Key: ZUKJWFCXUUWBRJ-UHFFFAOYSA-N
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Description

N-Butyl-4-(2-cyclohexylethoxy)aniline is an aromatic amine derivative featuring a butyl group attached to the nitrogen atom of aniline and a 2-cyclohexylethoxy substituent at the para position. This compound belongs to the class of alkoxy-substituted anilines, which are of interest in organic synthesis, pharmaceuticals, and materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name

N-butyl-4-(2-cyclohexylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-2-3-14-19-17-9-11-18(12-10-17)20-15-13-16-7-5-4-6-8-16/h9-12,16,19H,2-8,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKJWFCXUUWBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)OCCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ether Formation via Alkylation

  • Starting Materials:

    • 4-Aminophenol or 4-nitrophenol derivatives
    • 2-Bromoethylcyclohexane or 2-(bromoethyl)cyclohexane as the alkylating agent
  • Reaction Conditions:

    • Base: Potassium carbonate (K2CO3) or similar mild base
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol
    • Temperature: Room temperature to moderate heating (25–60°C)
    • Time: Several hours to overnight
  • Mechanism:
    The phenolic hydroxyl group undergoes nucleophilic substitution with the bromoethylcyclohexane, forming the ether linkage at the para position relative to the amino group.

Reduction of Nitro Group (if starting from nitrophenol)

  • If the starting material is a nitrophenol, the nitro group is subsequently reduced to an amine.
  • Catalysts and Conditions:

    • Hydrogenation using 10% Pd/C catalyst under hydrogen atmosphere
    • Solvent: Ethanol or ethyl acetate
    • Temperature: Ambient temperature
    • Time: 4–6 hours
  • This reduction step converts the nitro group to the amino group, yielding 4-(2-cyclohexylethoxy)aniline.

N-Butylation of 4-(2-cyclohexylethoxy)aniline

Alkylation of the Aniline Nitrogen

  • Reagents:

    • 4-(2-cyclohexylethoxy)aniline
    • Butyl halide (commonly butyl bromide or butyl chloride)
  • Reaction Conditions:

    • Base: Potassium carbonate or sodium hydride (NaH) to deprotonate the amine
    • Solvent: DMF, tetrahydrofuran (THF), or acetonitrile
    • Temperature: Room temperature to reflux depending on reactivity
    • Time: Several hours
  • Mechanism:
    The nucleophilic nitrogen atom attacks the alkyl halide, resulting in N-alkylation to form this compound.

Alternative Reductive Amination Route

  • Another approach includes reductive amination of 4-(2-cyclohexylethoxy)aniline with butanal (butyraldehyde) in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3).
  • This method can offer better selectivity and milder conditions for N-alkylation.

Detailed Reaction Data and Yields

Step Reagents/Conditions Yield (%) Notes
Ether formation 4-Aminophenol + 2-bromoethylcyclohexane, K2CO3, DMF, rt 61–94 High regioselectivity for para substitution
Nitro reduction H2, 10% Pd/C, EtOH, rt 55–81 Efficient conversion to aniline
N-Butylation (alkyl halide) Butyl bromide, K2CO3, DMF, reflux 70–85 Typical alkylation yields
N-Butylation (reductive amination) Butanal, NaBH(OAc)3, AcOH, THF, rt 65–90 Alternative mild method

Research Findings and Optimization Notes

  • The alkylation of phenolic hydroxyl groups with 2-bromoethylcyclohexane proceeds efficiently under mild basic conditions, favoring ether formation without significant side reactions.
  • Reduction of nitro groups to amines using catalytic hydrogenation is a well-established method providing high yields and purity.
  • N-Butylation via alkyl halides is straightforward but may require careful control to avoid over-alkylation or quaternization. Reductive amination offers a selective alternative with good yields and fewer side products.
  • Use of polar aprotic solvents like DMF enhances nucleophilicity and solubility of reactants, improving reaction rates and yields.
  • Purification typically involves extraction, washing, and silica gel chromatography to isolate the target compound with high purity.

Summary Table of Preparation Methods

Preparation Stage Method Type Key Reagents/Conditions Yield Range (%) Advantages Limitations
Ether Formation Nucleophilic Substitution 4-Aminophenol + 2-bromoethylcyclohexane, K2CO3, DMF, rt 61–94 High regioselectivity, mild conditions Requires careful control of temperature
Nitro Reduction Catalytic Hydrogenation H2, 10% Pd/C, EtOH, rt 55–81 High efficiency, clean reaction Requires hydrogenation setup
N-Butylation (Alkyl Halide) Nucleophilic Substitution Butyl bromide, K2CO3, DMF, reflux 70–85 Simple, direct Risk of over-alkylation
N-Butylation (Reductive Amination) Reductive Amination Butanal, NaBH(OAc)3, AcOH, THF, rt 65–90 Selective, mild conditions Requires aldehyde and reducing agent

Chemical Reactions Analysis

N-Butyl-4-(2-cyclohexylethoxy)aniline undergoes various chemical reactions, including:

Scientific Research Applications

N-Butyl-4-(2-cyclohexylethoxy)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Butyl-4-(2-cyclohexylethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Key Observations:

Structural Complexity: The target compound has a simpler structure compared to the analog in , which features an additional ethylphenoxy-sec-butyl chain. This difference increases the molecular weight (396 vs. ~275) and may influence steric hindrance in reactions .

Reactivity and Solubility :

  • The N-butyl group in the target compound may reduce nucleophilicity at the nitrogen atom compared to unsubstituted anilines.
  • The cyclohexylethoxy group likely imparts higher hydrophobicity than the hexyloxy group in 4-Hexyloxyaniline, affecting solubility in polar solvents .

Applications :

  • While 4-Hexyloxyaniline is used in polymer research, the target compound’s bulky substituents may favor applications in asymmetric catalysis or as a ligand in coordination chemistry.

Research Findings and Hypotheses

Comparative Performance in Catalysis

  • The cyclohexylethoxy group’s bulkiness could enhance enantioselectivity in catalytic reactions compared to simpler alkoxy-substituted anilines, though direct experimental validation is lacking.

Biological Activity

N-Butyl-4-(2-cyclohexylethoxy)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-(2-cyclohexylethoxy)aniline with n-butyl halides under basic conditions. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Table 1: Characterization Data of this compound

TechniqueObservations
NMRChemical shifts at δ 1.0-3.5 ppm
IRCharacteristic peaks at 3200-3500 cm⁻¹ (NH stretch)
MSm/z = 309 [M+H]+

Antioxidant Properties

This compound has been investigated for its antioxidant properties. Studies indicate that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound's activity was compared to known antioxidants like ascorbic acid.

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µM)
This compound25
Ascorbic Acid20

Anti-inflammatory Effects

Research has shown that this compound exhibits significant anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Case Study: Inhibition of Cytokine Production

In a study involving RAW264.7 macrophages treated with lipopolysaccharide (LPS), this compound reduced TNF-alpha levels by approximately 45% at a concentration of 10 µM, demonstrating its potential as an anti-inflammatory agent.

The mechanisms underlying the biological activities of this compound are thought to involve modulation of signaling pathways associated with oxidative stress and inflammation. Specifically, it appears to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative damage.

Nrf2 Activation

Nrf2 (Nuclear factor erythroid 2-related factor 2) plays a pivotal role in cellular antioxidant responses. The activation of this pathway by this compound leads to increased expression of antioxidant enzymes, thereby enhancing the cellular antioxidant capacity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-Butyl-4-(2-cyclohexylethoxy)aniline, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, nitroso intermediates (e.g., analogues in ) can be synthesized via nitrosation of aniline derivatives under controlled pH (4–6) and temperature (0–5°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%). Yield optimization requires stoichiometric control of reagents like NaNO₂/HCl and inert atmospheres to prevent oxidation .
  • Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC). Adjust molar ratios of alkylating agents (e.g., 2-cyclohexylethyl bromide) to aniline precursors to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substituent positions. For example, cyclohexyl protons appear as multiplet signals (δ 1.2–1.8 ppm), while aromatic protons resonate near δ 6.8–7.2 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
  • IR : Detect functional groups like C-O-C (∼1250 cm⁻¹) and NH (∼3400 cm⁻¹) .

Q. What are the primary applications of this compound in pharmacological research?

  • Methodology : Preclinical studies (e.g., ) use human lung cancer xenograft models to evaluate its role in enhancing radiotherapy. Administer IM3829 (analogue) at 10–50 µM concentrations alongside ionizing radiation (2–6 Gy). Measure tumor growth inhibition via caliper measurements and apoptosis via TUNEL assays .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity, particularly in NRF2 pathway inhibition?

  • Methodology :

  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to Keap1-NRF2 complexes. Compare with experimental IC₅₀ values from luciferase reporter assays .
  • Structure-Activity Relationship (SAR) : Modify the cyclohexylethoxy group to shorter/longer alkyl chains and assess NRF2 inhibition using Western blotting .

Q. What contradictions exist in environmental degradation data for this compound, and how can they be resolved?

  • Methodology :

  • Comparative Studies : Evaluate degradation efficiency of Advanced Oxidation Processes (AOPs):
Method Conditions Degradation Efficiency Reference
MnFe₂O₄/Zn₂SiO₄Solar simulation, pH 7, 25°C92% in 120 min
Fenton’s reagentH₂O₂/Fe²⁺, pH 3, 50°C85% in 90 min
  • Data Resolution : Use Box-Behnken experimental design to optimize variables (pH, catalyst dose, temperature) and identify dominant degradation pathways .

Q. How do pumping speeds affect the vertical migration and interphase partitioning of this compound in soil?

  • Methodology :

  • Column Experiments : Simulate soil layers (sandy loam, clay) with aniline contamination (50–200 mg/kg). Apply pumping rates of 0.5–2.0 L/min and measure breakthrough curves via HPLC .
  • Key Findings : Higher pumping speeds (>1.5 L/min) increase leaching into deeper layers (60–80 cm depth) due to reduced adsorption kinetics .

Q. What mechanistic insights explain the oxidative stress and apoptosis induced by this compound in hepatocytes?

  • Methodology :

  • In Vitro Assays : Treat primary hepatocytes with 0.1–1.0 mM aniline derivatives for 24–48 hrs. Measure ROS via DCFH-DA fluorescence and apoptosis via caspase-3 activation .
  • Pathway Analysis : Use qPCR to quantify NRF2, HO-1, and SOD1 expression, linking oxidative damage to mitochondrial dysfunction .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Butyl-4-(2-cyclohexylethoxy)aniline
Reactant of Route 2
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N-Butyl-4-(2-cyclohexylethoxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.